3,4-二甲氧基-N-(6-甲氧基-3-丙-2-炔基-1,3-苯并噻唑-2-亚甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

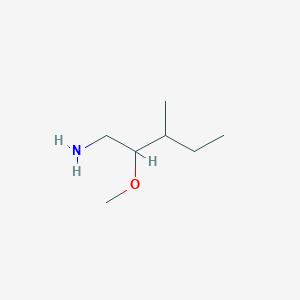

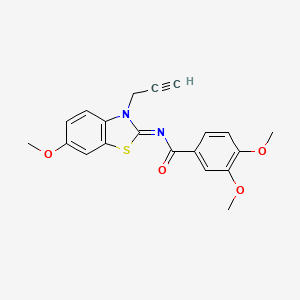

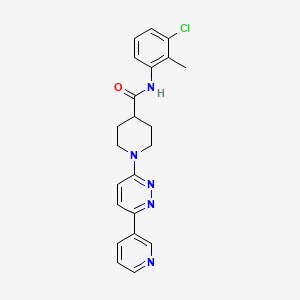

The compound “3,4-dimethoxy-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide” is a benzamide derivative with several methoxy groups and a prop-2-ynyl group attached to a benzothiazole ring . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from the appropriate benzothiazole and benzamide precursors. The methoxy groups could potentially be introduced using a methylation reaction, and the prop-2-ynyl group could be introduced using an alkyne coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The benzamide and benzothiazole rings would likely contribute to the rigidity of the molecule, while the methoxy and prop-2-ynyl groups could potentially introduce some flexibility .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. The methoxy groups could potentially be demethylated under certain conditions, and the prop-2-ynyl group could potentially participate in various alkyne reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple methoxy groups could potentially increase its solubility in organic solvents .科学研究应用

Cytotoxic Activity

(Z)-3,4-dimethoxy-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide: has been investigated for its cytotoxic effects. Researchers synthesized a small library of propargylated compounds, including this one, and screened them for cytotoxic activity. Among these derivatives, 1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one exhibited the strongest activity against HepG2, LU-1, and Hela cell lines, with IC50 values of 1.02, 2.19, and 2.55 μg/mL, respectively .

Organic Synthesis and Heterocycle Formation

Propargyl-containing compounds, like our target molecule, play a crucial role in organic synthesis. They are valuable precursors for the synthesis of heterocycles. The presence of a propargyl group enables diverse transformations, including Huisgen cycloadditions to form triazoles. Researchers have explored the utility of propargyl moieties in various synthetic pathways .

Pharmaceutical Chemistry

The propargyl moiety has gained recognition in pharmaceutical chemistry. Alkyne groups, including propargyl functionalities, appear in several medicines. For instance, compounds like erlotinib, noretynodrel, terbinafine, and efavirenz contain alkyne pharmacophores. Additionally, propargyl derivatives of rasagiline, pargyline, and selegiline have contributed to the development of drugs for Parkinson’s and Alzheimer’s diseases. The propargyl group’s beneficial effects make bioactive molecules containing it potential targets in medicinal chemistry .

Antibacterial and Anticancer Properties

Compounds with a propargyl group exhibit diverse biological activities. Some of these include anticonvulsant, antimicrobial, antibacterial, and anticancer effects. Researchers have explored the potential of propargyl-containing molecules in combating neurodegenerative diseases. For instance, propargyl derivatives of rasagiline and related compounds have shown promise in treating Parkinson’s and Alzheimer’s diseases .

Retro-Michael Reaction and Novel Compounds

The synthesis of (Z)-3,4-dimethoxy-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves a retro-Michael reaction. This methodology has also been applied to prepare other bioactive compounds. For example, the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one was synthesized using a similar approach .

作用机制

安全和危害

未来方向

Future research on this compound could potentially involve further exploration of its synthesis, characterization, and potential applications. This could include studies to determine its physical and chemical properties, investigations of its reactivity, and potentially even preclinical or clinical studies if it were being developed as a drug .

属性

IUPAC Name |

3,4-dimethoxy-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-5-10-22-15-8-7-14(24-2)12-18(15)27-20(22)21-19(23)13-6-9-16(25-3)17(11-13)26-4/h1,6-9,11-12H,10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNJBYCSZZKKER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-Chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2539244.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone](/img/structure/B2539256.png)

![2-Cyclopentylsulfanyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2539258.png)